molecular formula C18H27F3O5S B12291514 2,3,3a,6,7,7a-Hexahydro-5',7a-dimethyl-4-hydroxy-indene-(1R)-1'-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate

2,3,3a,6,7,7a-Hexahydro-5',7a-dimethyl-4-hydroxy-indene-(1R)-1'-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate

Cat. No.: B12291514
M. Wt: 412.5 g/mol
InChI Key: MDZIAFLQFXRYAI-UHFFFAOYSA-N
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Description

2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate is a complex organic compound with a unique structure It is characterized by its hexahydroindene core, which is substituted with various functional groups, including a hydroxy group, a pentanoic acid methyl ester, and a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Hexahydroindene Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Hydroxy Group: This step may involve selective hydroxylation of the hexahydroindene core.

    Esterification: The pentanoic acid moiety can be introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid Methyl Ester: Lacks the trifluoromethanesulfonate group.

    2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid: Lacks both the methyl ester and trifluoromethanesulfonate groups.

Uniqueness

The presence of the trifluoromethanesulfonate group in 2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate imparts unique chemical properties, such as increased reactivity and potential for selective substitution reactions. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H27F3O5S

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 5-[3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate

InChI

InChI=1S/C18H27F3O5S/c1-12(6-4-9-16(22)25-3)13-10-11-17(2)14(13)7-5-8-15(17)26-27(23,24)18(19,20)21/h8,12-14H,4-7,9-11H2,1-3H3

InChI Key

MDZIAFLQFXRYAI-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)OC)C1CCC2(C1CCC=C2OS(=O)(=O)C(F)(F)F)C

Origin of Product

United States

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